Diphenyltin dichloride

Catalog No.
S594872
CAS No.
1135-99-5
M.F
C12H10Cl2Sn
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyltin dichloride

CAS Number

1135-99-5

Product Name

Diphenyltin dichloride

IUPAC Name

dichloro(diphenyl)stannane

Molecular Formula

C12H10Cl2Sn

Molecular Weight

343.8 g/mol

InChI

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

ISXUHJXWYNONDI-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl

Synonyms

Dichlorobis(phenyl)tin; Dichlorodiphenylstannane; Dichlorodiphenyltin; Diphenyldichlorotin; Diphenylstannyl Dichloride; Diphenyltin Chloride; NSC 405640

Canonical SMILES

C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2.[Cl-].[Cl-]

Diphenyltin dichloride is a white crystalline solid []. It is a synthetic compound, not found naturally, and has limited commercial applications. However, it serves as a precursor for other organotin compounds used in scientific research [].


Molecular Structure Analysis

The molecule consists of a central tin (Sn) atom bonded to two chlorine (Cl) atoms and two phenyl (C6H5) groups. The tin atom adopts a distorted tetrahedral geometry with the two phenyl groups occupying adjacent positions for steric hindrance reasons []. This structure makes the molecule somewhat non-polar, explaining its limited solubility in water.


Chemical Reactions Analysis

Synthesis

Diphenyltin dichloride can be synthesized by reacting diphenyltin with chlorine gas:

(C6H5)2Sn + Cl2 -> (C6H5)2SnCl2 []

This reaction is a classic example of a halogenation reaction, where a halogen atom (chlorine in this case) replaces a hydrogen atom on the organic molecule.

Decomposition

Diphenyltin dichloride decomposes upon heating, releasing volatile organotin chlorides []. The exact nature of the products depends on the temperature and reaction conditions.

Other Reactions

Physical and Chemical Properties

  • Melting Point: 41°C to 43°C []
  • Boiling Point: 333°C to 337°C (decomposition) []
  • Flash Point: > 150°C []
  • Solubility: Sparingly soluble in water (2.4 x 10^-3 g/L) []. Soluble in organic solvents like benzene and chloroform.
  • Stability: Moisture sensitive []. Decomposes upon heating.

Diphenyltin dichloride is a suspected endocrine disruptor and may cause reproductive and developmental problems. It is also classified as a hazardous material due to its:

  • Acute Toxicity: Exposure can cause irritation to skin, eyes, and respiratory system [].
  • Chronic Toxicity: Potential for long-term health effects upon repeated exposure [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to proper hazardous waste disposal regulations.
, including:

  • Hydrolysis: In the presence of water, diphenyltin dichloride can hydrolyze to form diphenyltin oxide and hydrochloric acid.
  • Exchange Reactions: It can react with organotin compounds, such as dialkyltin dichlorides or phenyltin hydrides, resulting in the formation of new organotin derivatives. For example, diphenyltin dihydride reacts with dialkyltin dichloride to yield organotin chloride hydride alongside diphenyltin .
  • Ligand Coordination: Diphenyltin dichloride can coordinate with various ligands, leading to the formation of stable complexes that exhibit unique properties and biological activities .

Diphenyltin dichloride exhibits notable biological activity, particularly cytotoxic effects against various cancer cell lines. Studies have shown that it interacts with biomolecules such as DNA and proteins, influencing cellular processes. Its cytotoxicity has been attributed to its ability to bind to cellular components, leading to disruption of normal cellular functions and induction of apoptosis in tumor cells . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.

Several methods are available for synthesizing diphenyltin dichloride:

  • Direct Synthesis: It can be synthesized by reacting tin(IV) chloride with phenylmagnesium bromide in a controlled environment.
  • Chlorination of Diphenyltin Dihydride: Another method involves chlorinating diphenyltin dihydride using chlorine gas or other chlorinating agents, which results in the formation of diphenyltin dichloride .
  • Complex Formation: Diphenyltin dichloride can also be prepared through complexation reactions involving other tin compounds and suitable ligands.

Diphenyltin dichloride has various applications across different fields:

  • Catalyst in Organic Synthesis: It is used as a catalyst in several organic reactions, particularly in polymerization processes and the synthesis of organotin compounds.
  • Antimicrobial Agent: Due to its biological activity, it is employed in formulations aimed at controlling microbial growth.
  • Stabilizer in Plastics: It serves as a stabilizer for polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and processing characteristics .

Research on diphenyltin dichloride has focused on its interactions with biological molecules. Notably:

  • DNA Binding Studies: Investigations have shown that diphenyltin dichloride can bind to DNA, potentially leading to alterations in genetic material and impacting cell proliferation.
  • Protein Interaction: Studies have also indicated that it interacts with serum albumins, which may influence drug delivery and bioavailability .

Diphenyltin dichloride shares similarities with several other organotin compounds. Below are some comparable compounds along with their unique features:

CompoundFormulaUnique Features
Monobutyltin oxideC4_4H9_9O2_2SnUsed as a biocide; less cytotoxic than diphenyltin.
Tributyltin chlorideC12_12H27_27ClSnKnown for its antifouling properties; highly toxic.
Dibutyltin dichlorideC8_8H18_18Cl2_2SnUsed as a stabilizer; less reactive than diphenyltin.
Triphenyltin hydroxideC18_18H15_15O2_2SnExhibits different biological activity; used as a fungicide.

Diphenyltin dichloride is unique due to its specific cytotoxicity profile and its ability to form stable complexes with various ligands, which are not as prevalent in other similar compounds. Its applications in both industrial and biological contexts highlight its versatility compared to others within the organotin family.

UNII

0Y7MZ4K0DR

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (93.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1135-99-5

Dates

Modify: 2023-08-15

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